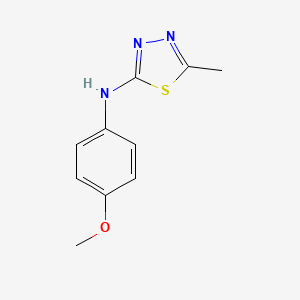![molecular formula C22H23N5O2 B5372931 N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372931.png)
N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as OPB-9195, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide works by targeting specific enzymes and receptors in the body. In cancer cells, this compound inhibits the activity of an enzyme called thymidylate synthase, which is involved in DNA synthesis and cell proliferation. In the brain, this compound modulates the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. In the immune system, this compound activates certain immune cells, such as natural killer cells, which play a role in fighting infections and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound inhibits cell proliferation and induces cell death. In the brain, this compound has been found to enhance synaptic plasticity, which is important for learning and memory. In the immune system, this compound enhances the activity of immune cells, which may improve the body's ability to fight infections and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted manipulation of biological processes. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using this compound is its relatively high cost, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide. In cancer research, further studies could investigate the efficacy of this compound in combination with other cancer treatments, such as chemotherapy or immunotherapy. In neuroscience, future research could explore the potential therapeutic applications of this compound for neurological disorders, such as Alzheimer's disease or schizophrenia. In immunology, future studies could investigate the potential of this compound for enhancing the immune response in various disease states, such as autoimmune disorders or cancer.
Synthesemethoden
The synthesis of N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with 4-(bromomethyl)benzonitrile in the presence of a base, followed by the reaction of the resulting intermediate with 3-pyrrolidinecarboxaldehyde. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide has been found to have potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting a specific enzyme involved in cell proliferation. In neuroscience, this compound has been found to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders. In immunology, this compound has been shown to enhance the immune response by activating certain immune cells.
Eigenschaften
IUPAC Name |
N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21(26-13-1-2-14-26)12-5-17-3-8-19(9-4-17)25-22(29)18-6-10-20(11-7-18)27-15-23-24-16-27/h3-4,6-11,15-16H,1-2,5,12-14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVZHJWPBOCOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5372866.png)
![rel-(4aS,8aR)-6-(N-cyclopentyl-N-methylglycyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5372879.png)
![ethyl 1-[3-(2,4-dichlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5372891.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3-nitrobenzoate](/img/structure/B5372894.png)

![2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
![N-(3-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5372915.png)
![2-(5-fluoro-2-methylphenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5372916.png)
![3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid](/img/structure/B5372927.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5372929.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]-5-ethylpyridine](/img/structure/B5372939.png)
